molecular formula C19H17ClN2O5 B10992810 N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10992810
M. Wt: 388.8 g/mol
InChI Key: QRPBFYIJPUKGFA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a chlorinated methoxyphenyl group, and a pyrrolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step involves the chlorination of a methoxyphenyl precursor, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring is often formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amide Bond Formation: The final step involves coupling the benzodioxole and chlorinated methoxyphenyl intermediates with the pyrrolidine-3-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Products may include benzodioxole carboxylic acids or aldehydes.

    Reduction: Products may include alcohol derivatives of the pyrrolidine ring.

    Substitution: Products vary based on the substituent introduced, such as nitro or sulfonyl groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: Differing only in the position of the carboxamide group.

    N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-4-carboxamide: Another positional isomer.

    N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-sulfonamide: Featuring a sulfonamide group instead of a carboxamide.

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C19H17ClN2O5

Molecular Weight

388.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17ClN2O5/c1-25-15-4-2-12(20)7-14(15)22-9-11(6-18(22)23)19(24)21-13-3-5-16-17(8-13)27-10-26-16/h2-5,7-8,11H,6,9-10H2,1H3,(H,21,24)

InChI Key

QRPBFYIJPUKGFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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